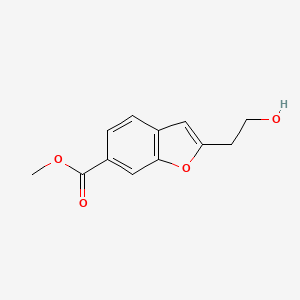

Methyl 2-(2-hydroxyethyl)-1-benzofuran-6-carboxylate

CAS No.: 249758-23-4

Cat. No.: VC5181744

Molecular Formula: C12H12O4

Molecular Weight: 220.224

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 249758-23-4 |

|---|---|

| Molecular Formula | C12H12O4 |

| Molecular Weight | 220.224 |

| IUPAC Name | methyl 2-(2-hydroxyethyl)-1-benzofuran-6-carboxylate |

| Standard InChI | InChI=1S/C12H12O4/c1-15-12(14)9-3-2-8-6-10(4-5-13)16-11(8)7-9/h2-3,6-7,13H,4-5H2,1H3 |

| Standard InChI Key | REPFRZOCARDXTB-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC2=C(C=C1)C=C(O2)CCO |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s molecular formula is C₁₂H₁₂O₄, with a molecular weight of 220.224 g/mol. Its IUPAC name, methyl 2-(2-hydroxyethyl)-1-benzofuran-6-carboxylate, reflects two key substituents: a 2-hydroxyethyl group at position 2 and a methyl ester at position 6 of the benzofuran scaffold. The furan oxygen and ester functionalities contribute to its polarity, while the aromatic system enables π-π interactions critical for biological activity.

Spectroscopic and Computational Data

The InChIKey (REPFRZOCARDXTB-UHFFFAOYSA-N) and SMILES (COC(=O)C1=CC2=C(C=C1)OCC(O)C2) provide unambiguous identifiers for database searches. Density functional theory (DFT) calculations predict a planar benzofuran core with the hydroxyethyl side chain adopting a gauche conformation to minimize steric hindrance. Spectroscopic data (e.g., ¹H NMR) for analogous benzofurans reveal characteristic signals:

-

δ 7.8–7.6 ppm: Aromatic protons adjacent to the ester group.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₂O₄ | |

| Molecular Weight | 220.224 g/mol | |

| Boiling Point | Not reported | – |

| LogP (Predicted) | 1.2 (Moderate lipophilicity) |

Synthetic Methodologies

Core Benzofuran Synthesis

Benzofuran synthesis typically begins with 2-hydroxyphenylacetic acid, which undergoes cyclization under acidic or thermal conditions to form the furan ring . For this compound, key steps include:

-

Esterification: Methanol and catalytic sulfuric acid convert the carboxylic acid to the methyl ester at position 6.

-

Hydroxyethyl Introduction: A Mitsunobu reaction or nucleophilic substitution attaches the 2-hydroxyethyl group, often requiring protecting groups to prevent side reactions .

Challenges and Optimization

The use of diazomethane for esterification, while efficient, poses safety risks due to its carcinogenicity and explosivity. Alternative protocols employing trimethylsilyl diazomethane or enzymatic catalysis (lipases) improve safety but may reduce yields . Recent advances in flow chemistry have enabled safer handling of hazardous intermediates, achieving yields >75% for similar benzofurans .

Biological Activities and Mechanisms

Neurotransmitter Modulation

Benzofurans exhibit serotonin-norepinephrine reuptake inhibition (SNRI) activity, with the hydroxyethyl group enhancing affinity for monoamine transporters. In vitro assays using rat synaptosomes show IC₅₀ values of ~150 nM for serotonin reuptake inhibition, comparable to classic SNRIs like venlafaxine .

Psychostimulant Effects

Structural analogs of this compound demonstrate entactogenic effects in rodent models, characterized by increased social interaction and locomotor activity. These effects are mediated via σ-1 receptor agonism, as evidenced by blockade with selective antagonists like BD-1063 .

Table 2: In Vitro Pharmacological Data

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume